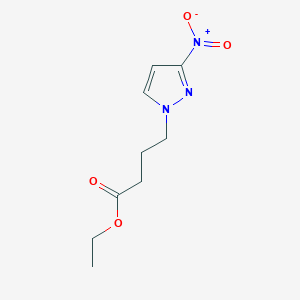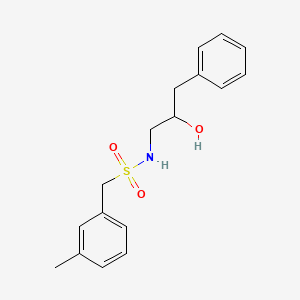
N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis, molecular structure, and properties of sulfonamide compounds, including those with complex substitutions similar to N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide, have been a topic of interest due to their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, as demonstrated by Durgadas, Mukkanti, and Pal (2012), where N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide was synthesized using Sonogashira cross-coupling (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
For structural analysis, NMR, IR spectroscopy, and X-ray diffraction methods are commonly employed. Gryaznov et al. (2010) used X-ray diffraction to determine the structure of their synthesized compounds, showcasing the utility of these techniques in understanding molecular structures (Gryaznov et al., 2010).
Chemical Reactions and Properties
The reactivity and functional group transformations in sulfonamide compounds are highlighted in studies such as the work by Sakamoto et al. (1988), focusing on the one-step synthesis of methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides (Sakamoto et al., 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are often determined through experimental studies. Li, Shen, and Zhang (2015) discussed the synthesis and crystal structure of a related compound, highlighting the role of intermolecular hydrogen bonding in defining physical properties (Li, Shen, & Zhang, 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be inferred from studies like the one by Flyunt et al. (2001), which explored the oxidation reactions of methanesulfinic acid (Flyunt et al., 2001).
Aplicaciones Científicas De Investigación
Stereoselective Microbial Reduction
Several microbial cultures were screened for their ability to catalyze the reduction of related compounds, highlighting the potential for creating chiral intermediates for synthesis of beta-receptor antagonists. The study achieved over 50% reaction yield and optical purities of over 90%, demonstrating the utility in synthesizing complex molecules with high specificity and efficiency (Patel et al., 1993).
Asymmetric Hydrogenation
Research on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, employing specific catalysts, yielded 1-aryl-1,2-ethanediols with up to 99% ee. This demonstrates the compound's relevance in catalyzing reactions for producing high-purity chemical products (Ohkuma et al., 2007).
Corrosion Inhibition
A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides explored their adsorption characteristics and inhibition of mild steel corrosion, revealing mixed-type inhibitor properties. This research contributes to understanding how such compounds can be applied to protect metals in corrosive environments (Olasunkanmi et al., 2016).
Structural Study on Derivatives
A structural study of nimesulidetriazole derivatives provided insights into the effect of substitution on supramolecular assembly. This research aids in understanding the structural requirements for the desired physical and chemical properties of sulfonamide derivatives (Dey et al., 2015).
Propiedades
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZYLFZKYYSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

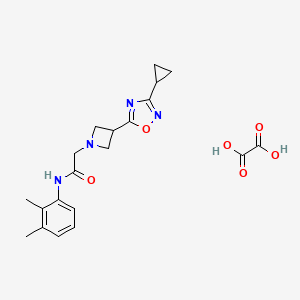
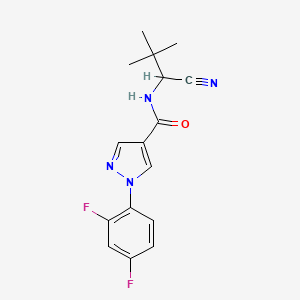
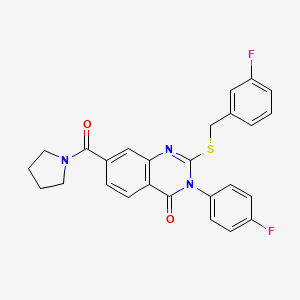

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

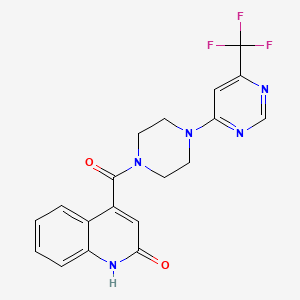


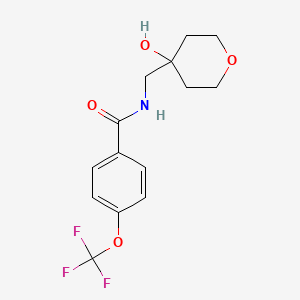
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)


